molecular formula C10H16O2 B1615734 2-Butenoic acid, 3-methyl-, 3-methyl-3-butenyl ester CAS No. 72928-35-9

2-Butenoic acid, 3-methyl-, 3-methyl-3-butenyl ester

Cat. No.: B1615734
CAS No.: 72928-35-9
M. Wt: 168.23 g/mol
InChI Key: GRTNNHGFEQUXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butenoic acid, 3-methyl-, 3-methyl-3-butenyl ester is a natural product found in Callitropsis nootkatensis with data available.

Scientific Research Applications

  • Chirality Transfer in Synthesis : The ester enolate Claisen rearrangement of (R)-1-methyl-(E)-2-butenyl hydroxyacetate, a related compound, demonstrates complete asymmetric transfer and high erythroselectivity. This process is crucial for the stereocontrolled synthesis of optically active pheromones (Fujisawa, Tajima, & Sato, 1984).

  • Regioselective Deprotonation : Research on the stereospecific synthesis of E and Z esters of C–4 deuterated 3-methyl-2-butenoic acid demonstrates the importance of regioselective deprotonation in the production of these compounds (Harris & Weiler, 1984).

  • Selective Substitution on Unsaturated Esters : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate undergoes highly selective gamma substitution, representing a critical development in the manipulation of α,β-unsaturated esters (Albaugh-Robertson & Katzenellenbogen, 1982).

  • Chemoenzymatic Synthesis Studies : Chemoenzymatic synthesis of 2-benzyl-3-butenoic acid shows the potential for combining chemical and biological methods to achieve specific organic synthesis goals (Borys, Paprocki, Koszelewski, & Ostaszewski, 2018).

  • Polymer Chemistry Applications : The compound has significant applications in polymer chemistry, particularly in the preparation of poly(acrylonitrile-co-3-aminocarbonyl-3-butenoic acid methyl ester) copolymers, which are potential precursors for high-performance carbon fibers (Ju, Luo, Zhang, & Ge, 2014).

  • Catalysis in Organic Reactions : The compound is involved in catalytic systems for organic reactions, such as the alkoxycarbonylation of alkynes, indicating its role in facilitating complex organic transformations (Scrivanti, Beghetto, Campagna, Zanato, & Matteoli, 1998).

  • Environmental Chemistry Studies : It has been studied in the context of environmental chemistry, particularly regarding the reaction of NO3 radicals with α,β-unsaturated esters and ketones, which is important for understanding atmospheric chemical processes (Canosa-mas, Flugge, King, & Wayne, 2005).

Properties

CAS No.

72928-35-9

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methylbut-3-enyl 3-methylbut-2-enoate

InChI

InChI=1S/C10H16O2/c1-8(2)5-6-12-10(11)7-9(3)4/h7H,1,5-6H2,2-4H3

InChI Key

GRTNNHGFEQUXEO-UHFFFAOYSA-N

SMILES

CC(=CC(=O)OCCC(=C)C)C

Canonical SMILES

CC(=CC(=O)OCCC(=C)C)C

72928-35-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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